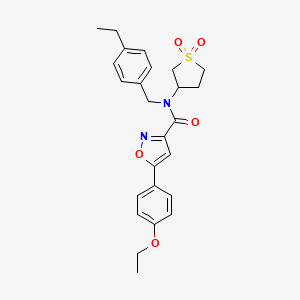![molecular formula C21H25ClN2O3S B11358174 1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11358174.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction, often using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxamide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
Comparison with Similar Compounds
- 1-[(4-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- 1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Comparison: 1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, fluorine), this compound may exhibit different reactivity, stability, and pharmacological effects.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)28(26,27)15-17-7-9-20(22)10-8-17/h2-10,16,19H,11-15H2,1H3,(H,23,25) |
InChI Key |
FGUUVKFAFAZZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide](/img/structure/B11358093.png)
![5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358109.png)
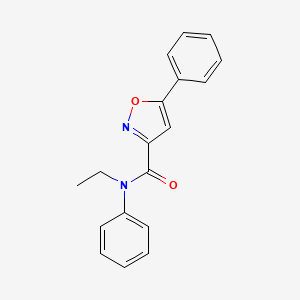
![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11358125.png)
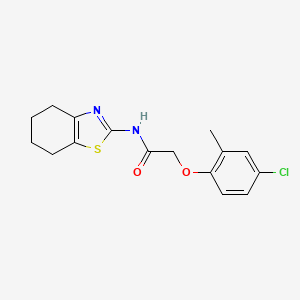
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11358134.png)
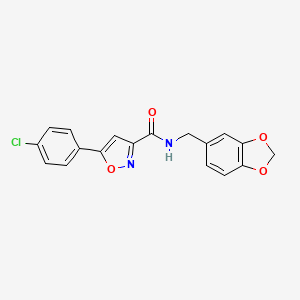
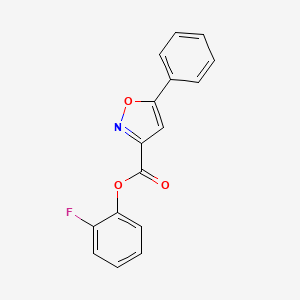
![N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358166.png)
![N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358168.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B11358175.png)
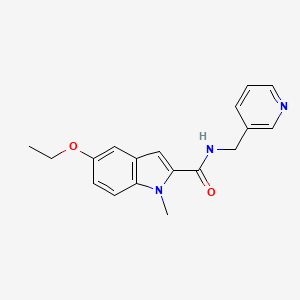
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11358182.png)
